(3R)-3-Ethyl-1,4-diazepan-2-one
Overview
Description
(3R)-3-Ethyl-1,4-diazepan-2-one: is a chemical compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The specific configuration of this compound, with the (3R) stereochemistry, indicates the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable diketone under acidic or basic conditions to form the diazepane ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the diazepane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, (3R)-3-Ethyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic effects, including as anticonvulsants, anxiolytics, and muscle relaxants. Their ability to modulate neurotransmitter activity makes them valuable in treating neurological disorders.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of (3R)-3-Ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the central nervous system, it may modulate neurotransmitter release or receptor activation, resulting in sedative or anxiolytic effects.
Comparison with Similar Compounds
(3S)-3-Ethyl-1,4-diazepan-2-one: The enantiomer of (3R)-3-Ethyl-1,4-diazepan-2-one, differing only in the spatial arrangement of atoms.
1,4-Diazepan-2-one: A simpler analog without the ethyl substituent.
3-Methyl-1,4-diazepan-2-one: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R)-3-ethyl-1,4-diazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCXXMVKFMVWMF-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717634 | |
Record name | (3R)-3-Ethyl-1,4-diazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922178-62-9 | |
Record name | (3R)-3-Ethyl-1,4-diazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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